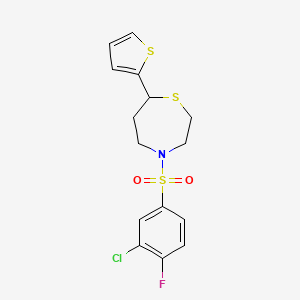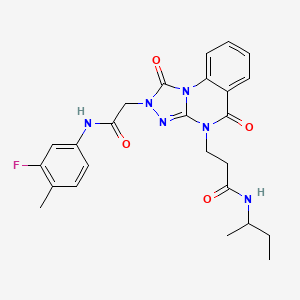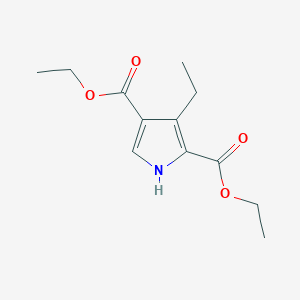![molecular formula C13H16FNO B2619404 N-[2-(3,4-Dimethylphenyl)-2-fluoroethyl]prop-2-enamide CAS No. 2411266-98-1](/img/structure/B2619404.png)
N-[2-(3,4-Dimethylphenyl)-2-fluoroethyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3,4-Dimethylphenyl)-2-fluoroethyl]prop-2-enamide, also known as DMFPF, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of amides and is known for its unique chemical structure and properties.
Mecanismo De Acción
The exact mechanism of action of N-[2-(3,4-Dimethylphenyl)-2-fluoroethyl]prop-2-enamide is not fully understood. However, it has been suggested that N-[2-(3,4-Dimethylphenyl)-2-fluoroethyl]prop-2-enamide exerts its therapeutic effects through the inhibition of certain enzymes and receptors in the body. N-[2-(3,4-Dimethylphenyl)-2-fluoroethyl]prop-2-enamide has been found to inhibit cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. N-[2-(3,4-Dimethylphenyl)-2-fluoroethyl]prop-2-enamide has also been found to inhibit the activity of certain receptors in the body, including the vanilloid receptor (VR1) and the transient receptor potential ankyrin 1 (TRPA1) receptor.
Biochemical and Physiological Effects:
N-[2-(3,4-Dimethylphenyl)-2-fluoroethyl]prop-2-enamide has been found to exhibit a number of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of inflammation and pain. N-[2-(3,4-Dimethylphenyl)-2-fluoroethyl]prop-2-enamide has also been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, N-[2-(3,4-Dimethylphenyl)-2-fluoroethyl]prop-2-enamide has been found to protect against neuronal damage and cell death in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-[2-(3,4-Dimethylphenyl)-2-fluoroethyl]prop-2-enamide for lab experiments is its unique chemical structure, which allows for the study of its mechanism of action and potential therapeutic applications. However, one of the limitations of N-[2-(3,4-Dimethylphenyl)-2-fluoroethyl]prop-2-enamide is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N-[2-(3,4-Dimethylphenyl)-2-fluoroethyl]prop-2-enamide. One direction is to further elucidate its mechanism of action and identify the specific enzymes and receptors that it targets. Another direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to investigate the potential side effects of N-[2-(3,4-Dimethylphenyl)-2-fluoroethyl]prop-2-enamide and its safety for use in humans. Overall, N-[2-(3,4-Dimethylphenyl)-2-fluoroethyl]prop-2-enamide shows great promise as a potential therapeutic agent for a variety of diseases and warrants further study.
Métodos De Síntesis
N-[2-(3,4-Dimethylphenyl)-2-fluoroethyl]prop-2-enamide is synthesized through a multi-step process that involves the reaction of 3,4-dimethylacetophenone with ethylmagnesium bromide, followed by the reaction of the resulting compound with 2-fluoroacetyl chloride. The final step involves the reaction of the resulting compound with propargyl bromide to obtain N-[2-(3,4-Dimethylphenyl)-2-fluoroethyl]prop-2-enamide.
Aplicaciones Científicas De Investigación
N-[2-(3,4-Dimethylphenyl)-2-fluoroethyl]prop-2-enamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. N-[2-(3,4-Dimethylphenyl)-2-fluoroethyl]prop-2-enamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-[2-(3,4-dimethylphenyl)-2-fluoroethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO/c1-4-13(16)15-8-12(14)11-6-5-9(2)10(3)7-11/h4-7,12H,1,8H2,2-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDMFXQJUXSVNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CNC(=O)C=C)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-Dimethylphenyl)-2-fluoroethyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

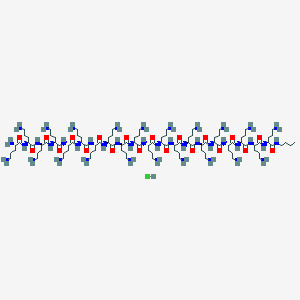
![(E)-4-[4-[(E)-3-oxobut-1-enyl]phenyl]but-3-en-2-one](/img/structure/B2619323.png)

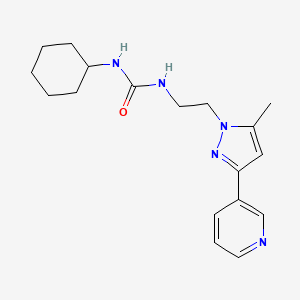
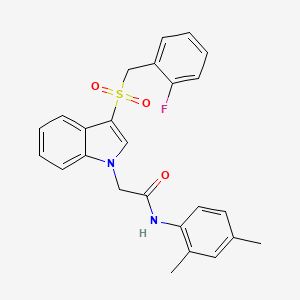
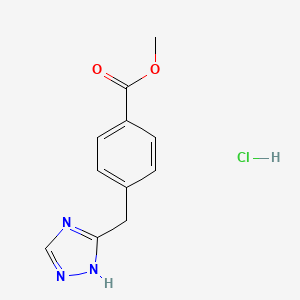
![8-(Methoxymethylene)-1,4-dioxaspiro[4.5]decane](/img/structure/B2619334.png)
![(E)-2-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]ethenesulfonamide](/img/structure/B2619335.png)
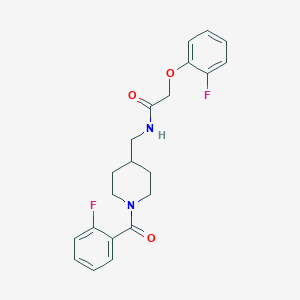
![Ethyl 2-[2-(2-methylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2619338.png)
